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Compound of Interest

Compound Name: 5-(4-Iodophenyl)pentanoic acid

CAS No.: 116680-98-9

Cat. No.: B1436650

Get Quote

Executive Summary: The Halogen Hierarchy
In drug discovery and materials science, the choice between iodo-, bromo-, and chloro-

phenylalkyl acids is rarely arbitrary. While they share a structural backbone—a lipophilic phenyl

ring tethered to a polar carboxylic acid by a flexible C5 chain—their utility diverges sharply

based on the electronic and steric properties of the halogen.

5-(4-Iodophenyl)pentanoic acid (IPPA-C5): The "Activator." It offers the weakest C–X bond,

making it the superior candidate for mild cross-coupling (Suzuki-Miyaura, Heck) and isotopic

exchange (radioiodination for SPECT imaging).

5-(4-Bromophenyl)pentanoic acid: The "Workhorse." It balances reactivity with stability,

serving as the standard intermediate for scale-up synthesis where cost and shelf-life are

prioritized over ultra-fast kinetics.

5-(4-Chlorophenyl)pentanoic acid: The "Scaffold." Chemically inert under standard

conditions, it is used when the halogen is intended to remain as a permanent structural

feature (e.g., to block metabolism) rather than a reactive handle.
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Physicochemical Profile & Data Comparison
The following table summarizes the key physical and electronic divergence points. Note the

dramatic difference in Bond Dissociation Energy (BDE), which dictates the reactivity order.

Feature Iodo-Analog Bromo-Analog Chloro-Analog

CAS Number 116680-98-9 22647-95-6 161725-12-8

Formula C₁₁H₁₃IO₂ C₁₁H₁₃BrO₂ C₁₁H₁₃ClO₂

Mol.[1][2] Weight 304.13 g/mol 257.12 g/mol 212.67 g/mol

C–X Bond Energy
~65 kcal/mol

(Weakest)
~81 kcal/mol

~96 kcal/mol

(Strongest)

LogP (Est.) 4.2 3.8 3.5

Leaving Group Ability
Excellent (

)

Good (

)

Poor (

)

Primary Application
Radiotracers, Low-

temp Coupling
General Synthesis Metabolic Blocker

Synthetic Pathways & Protocols
The synthesis of these analogs requires distinct strategies. While the Bromo and Chloro

derivatives are typically accessed via Friedel-Crafts acylation, the Iodo derivative often requires

oxidative iodination to avoid catalyst poisoning or to achieve high regioselectivity.

Workflow Visualization
The following diagram illustrates the divergent synthetic logic for accessing these compounds.
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Pathway Logic

5-Phenylpentanoic Acid 5-(4-Iodophenyl)
pentanoic Acid

Direct Iodination
(I2, HIO3, H+)

Halobenzene (Ph-X)

Friedel-Crafts Ketone

AlCl3, Glutaric Anhydride

Glutaric Anhydride

5-(4-Bromophenyl)
pentanoic Acid

Reduction
(Wolff-Kishner)

5-(4-Chlorophenyl)
pentanoic Acid

Reduction
(Wolff-Kishner)

Direct Electrophilic Subst. Standard Acylation-Reduction

Click to download full resolution via product page

Figure 1: Divergent synthetic strategies. The Iodo-analog is best accessed via direct

functionalization of the parent acid, while Br/Cl analogs favor the Friedel-Crafts route.

Protocol A: Synthesis of 5-(4-Iodophenyl)pentanoic Acid
(Direct Iodination)
Rationale: Direct iodination is preferred over Sandmeyer reactions for this substrate to preserve

the carboxylic acid tail and avoid multi-step protection/deprotection.

Reagents: 5-Phenylpentanoic acid (1.0 eq), Iodine (

, 0.55 eq), Iodic Acid (

, 0.2 eq), Acetic Acid/Sulfuric Acid solvent system.

Procedure:

Dissolve 5-phenylpentanoic acid in glacial acetic acid (5 mL/mmol).

Add
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and

dissolved in a minimum amount of water.

Add concentrated

(catalytic amount) and heat to 60°C for 4 hours.

Mechanism:[3][4] The

oxidizes

to generate the electrophilic iodonium species (

), which attacks the para-position (sterically favored).

Workup: Quench with saturated aqueous

(to remove excess iodine). Extract with Ethyl Acetate. Recrystallize from Hexane/Ethanol.

Yield Target: 75-85%.

Protocol B: Synthesis of Bromo/Chloro Analogs
(Friedel-Crafts)
Rationale: Halobenzenes are deactivated but still undergo acylation with reactive anhydrides.

This route builds the carbon chain onto the halogenated ring.

Reagents: Bromobenzene or Chlorobenzene (Excess), Glutaric Anhydride (1.0 eq),

(2.2 eq).

Step 1 (Acylation):

Suspend

in the halobenzene (acting as solvent and reactant) at 0°C.

Add Glutaric Anhydride portion-wise.

Warm to RT and stir for 12h. Hydrolyze with ice/HCl.
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Intermediate: 4-(4-halophenyl)-4-oxobutanoic acid.

Step 2 (Reduction):

Perform a Wolff-Kishner reduction (Hydrazine hydrate, KOH, ethylene glycol, 180°C) or

Clemmensen reduction (Zn(Hg), HCl) to reduce the ketone to the methylene group.

Validation: Verify disappearance of the C=O stretch (~1680 cm⁻¹) in IR.

Performance Comparison: Reactivity & Applications
Cross-Coupling Efficiency (Suzuki-Miyaura)
The primary utility of the Iodo-analog is its superior oxidative addition rate to Palladium(0).

Iodo-Analog: Reacts at room temperature with standard catalysts (e.g.,

). Ideal for coupling with sensitive boronic acids that might decompose at higher
temperatures.

Bromo-Analog: Requires heating (60-80°C) and often more active catalysts (e.g.,

).

Chloro-Analog: Inert to standard Pd-catalysts. Requires electron-rich, bulky ligands (e.g.,

Buchwald ligands like XPhos or SPhos) and high temperatures (>100°C) to facilitate

oxidative addition.

Diagnostic Imaging (The "Iodo" Niche)
The 5-(4-Iodophenyl)pentanoic acid is a structural homolog of IPPA (15-(p-

iodophenyl)pentadecanoic acid) and BMIPP, which are gold-standard radiopharmaceuticals for

myocardial metabolic imaging.

Mechanism: The fatty acid tail facilitates uptake by cardiomyocytes. The iodine nuclide (I-

123) allows for SPECT imaging.[5][6]

Why not Bromo/Chloro? Neither Br nor Cl has a suitable gamma-emitting isotope for

standard medical imaging. Furthermore, the C-I bond is susceptible to metabolic
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"deiodination" in the liver, which mimics natural fatty acid catabolism, a property specifically

exploited in "washout" kinetic studies.

Metabolic Stability Diagram
The following graph visualizes the metabolic fate and reactivity potential of the three analogs.
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Figure 2: Application mapping based on halogen properties. The Iodo-analog is unique in its

dual role as a chemical building block and a diagnostic tool.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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